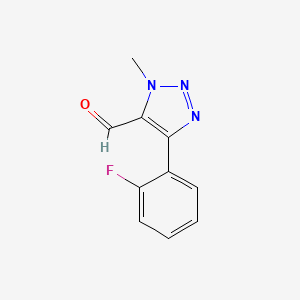![molecular formula C8H9ClN4 B8452857 5-chloro-1,3-dimethyl-4H-pyrimido[4,5-c]pyridazine](/img/structure/B8452857.png)
5-chloro-1,3-dimethyl-4H-pyrimido[4,5-c]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-chloro-1,3-dimethyl-4H-pyrimido[4,5-c]pyridazine is a heterocyclic compound that contains both pyridazine and pyrimidine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1,3-dimethyl-4H-pyrimido[4,5-c]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-1,3-dimethylpyrazole with suitable reagents to form the desired compound . The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
5-chloro-1,3-dimethyl-4H-pyrimido[4,5-c]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Ammonia or primary amines in ethanol under reflux conditions.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine atom.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
科学的研究の応用
5-chloro-1,3-dimethyl-4H-pyrimido[4,5-c]pyridazine has several applications in scientific research:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of 5-chloro-1,3-dimethyl-4H-pyrimido[4,5-c]pyridazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
5-Chloro-1,3-dimethylpyrazole: Shares a similar core structure but lacks the fused pyrimidine ring.
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Uniqueness
5-chloro-1,3-dimethyl-4H-pyrimido[4,5-c]pyridazine is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in drug design and materials science .
特性
分子式 |
C8H9ClN4 |
|---|---|
分子量 |
196.64 g/mol |
IUPAC名 |
5-chloro-1,3-dimethyl-4H-pyrimido[4,5-c]pyridazine |
InChI |
InChI=1S/C8H9ClN4/c1-5-3-6-7(9)10-4-11-8(6)13(2)12-5/h4H,3H2,1-2H3 |
InChIキー |
UWQSBOHRFQPAOP-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C2=C(C1)C(=NC=N2)Cl)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{5-[3-(Trifluoromethyl)phenyl]isoxazol-3-yl}methan-1-ol](/img/structure/B8452811.png)

![propan-2-yl 4-[4-(4-methylsulfonylphenoxy)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B8452815.png)



![1-[Chloro(phenyl)methyl]-4-nitrobenzene](/img/structure/B8452835.png)




